REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=[O:12])[CH2:6][CH2:5]2.C(OC)(OC)OC.[CH2:20](O)[CH2:21][OH:22]>ClCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:21]1[O:22][C:7]2([CH2:6][CH2:5][C:4]3[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=3)[CH2:8]2)[O:12][CH2:20]1
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=O
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between saturated aqueous NaHCO3 (100 ml) and dichloromethane (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
WASH
|
Details
|
Column chromatography on silica with 0-10% diethyl ether-hexane gradient elution
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CC3=CC=C(C=C3CC2)Br)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.84 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |